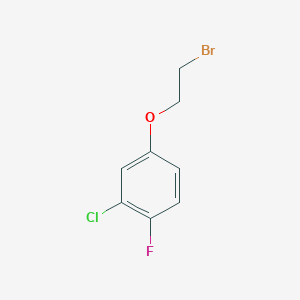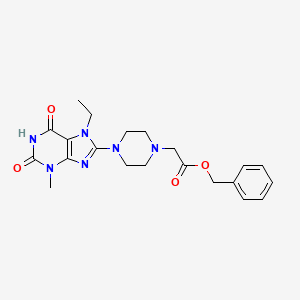![molecular formula C19H19ClN2O2 B2507126 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide CAS No. 924219-40-9](/img/structure/B2507126.png)
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde and 4-methoxyphenylacetic acid.
Formation of Intermediate: The intermediate is formed by reacting 1H-indole-3-carbaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst under controlled conditions.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acetylation: The final step involves the acetylation of the chlorinated intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-indole-3-carbaldehyde
- 4-methoxyphenylacetic acid
- 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Uniqueness
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of both the indole and methoxyphenyl moieties in the same molecule enhances its versatility and effectiveness in various scientific research applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-14-8-6-13(7-9-14)16(11-22-19(23)10-20)17-12-21-18-5-3-2-4-15(17)18/h2-9,12,16,21H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZWASJIPMGWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2507049.png)


![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one](/img/structure/B2507061.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2507064.png)
![(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2507065.png)
